molecular formula C18H23ClN6OS2 B11177668 {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate

{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate

Cat. No.: B11177668
M. Wt: 439.0 g/mol
InChI Key: PXHJYSYQTXSUKJ-UHFFFAOYSA-N
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Description

{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a complex organic compound that features a triazine ring, a piperidine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a series of condensation reactions.

    Formation of the Carbodithioate Group: The carbodithioate group is introduced using carbon disulfide and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine groups.

    Reduction: Reduction reactions can target the triazine ring and the carbodithioate group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, while the piperidine and carbodithioate groups can modulate these interactions. This compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a triazine ring, piperidine ring, and carbodithioate group provides unique reactivity and interaction profiles.

Biological Activity

The compound {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core, which is known for its diverse biological activities. The presence of the 5-chloro-2-methoxyphenyl group enhances its pharmacological profile. The molecular formula is C16H22ClN5O2S2C_{16}H_{22}ClN_5O_2S_2, with a molecular weight of approximately 335.83 g/mol .

Structural Formula

PropertyValue
Molecular FormulaC₁₆H₂₂ClN₅O₂S₂
Molecular Weight335.83 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The presence of the triazine ring allows for potential inhibition of specific enzymes, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies highlight the compound's anticancer activity , particularly against certain cancer cell lines. The triazine moiety is known for its ability to induce apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Anticancer Studies : A study on similar triazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with conventional chemotherapeutics like doxorubicin. The results indicated a synergistic effect, enhancing the efficacy of treatment while reducing side effects .
  • Antimicrobial Efficacy : In another investigation, derivatives of triazine compounds were tested against various pathogens. Results showed that the compounds could effectively inhibit Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
  • Mechanistic Insights : Research focusing on the biochemical pathways affected by similar compounds revealed that they could modulate signaling pathways related to cell proliferation and survival, thereby influencing tumor growth dynamics .

Properties

Molecular Formula

C18H23ClN6OS2

Molecular Weight

439.0 g/mol

IUPAC Name

[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C18H23ClN6OS2/c1-11-5-3-4-8-25(11)18(27)28-10-15-22-16(20)24-17(23-15)21-13-9-12(19)6-7-14(13)26-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H3,20,21,22,23,24)

InChI Key

PXHJYSYQTXSUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)OC)N

Origin of Product

United States

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